molecular formula C8H15NO2 B13550321 Methyl 2-((3S,4S)-4-methylpyrrolidin-3-yl)acetate

Methyl 2-((3S,4S)-4-methylpyrrolidin-3-yl)acetate

Cat. No.: B13550321
M. Wt: 157.21 g/mol
InChI Key: OCKLEGZWORQWHZ-RNFRBKRXSA-N
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Description

rac-methyl 2-[(3R,4R)-4-methylpyrrolidin-3-yl]acetate is a chemical compound with potential applications in various fields such as pharmaceuticals and chemical research. This compound is characterized by its unique structure, which includes a pyrrolidine ring and an acetate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl 2-[(3R,4R)-4-methylpyrrolidin-3-yl]acetate typically involves the reaction of 4-methylpyrrolidine with methyl acetate under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of rac-methyl 2-[(3R,4R)-4-methylpyrrolidin-3-yl]acetate may involve large-scale reactors and continuous flow processes. The use of advanced technologies and equipment ensures efficient production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

rac-methyl 2-[(3R,4R)-4-methylpyrrolidin-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

rac-methyl 2-[(3R,4R)-4-methylpyrrolidin-3-yl]acetate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of rac-methyl 2-[(3R,4R)-4-methylpyrrolidin-3-yl]acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • rac-methyl 2-[(3R,4R)-4-(2-methoxy-2-oxoethyl)pyrrolidin-3-yl]acetate
  • rac-(3R,4R)-N-Methyl-4-(pyrrolidin-1-yl)tetrahydrofuran-3-amine

Uniqueness

rac-methyl 2-[(3R,4R)-4-methylpyrrolidin-3-yl]acetate is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

methyl 2-[(3S,4S)-4-methylpyrrolidin-3-yl]acetate

InChI

InChI=1S/C8H15NO2/c1-6-4-9-5-7(6)3-8(10)11-2/h6-7,9H,3-5H2,1-2H3/t6-,7-/m1/s1

InChI Key

OCKLEGZWORQWHZ-RNFRBKRXSA-N

Isomeric SMILES

C[C@@H]1CNC[C@H]1CC(=O)OC

Canonical SMILES

CC1CNCC1CC(=O)OC

Origin of Product

United States

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